molecular formula C18H18N2O8S2 B2375160 diethyl 7-(2-hydroxy-5-nitrophenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylate CAS No. 1005089-81-5

diethyl 7-(2-hydroxy-5-nitrophenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylate

Cat. No.: B2375160
CAS No.: 1005089-81-5
M. Wt: 454.47
InChI Key: UJBMHTQZNUGEQA-UHFFFAOYSA-N
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Description

Diethyl 7-(2-hydroxy-5-nitrophenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylate This compound belongs to the thiopyrano[2,3-d]thiazole class, a heterocyclic scaffold characterized by fused thiazole and thiopyran rings. The structural complexity arises from the 2-hydroxy-5-nitrophenyl substituent at position 7 and dicarboxylate ester groups at positions 5 and 4.

Properties

IUPAC Name

diethyl 7-(2-hydroxy-5-nitrophenyl)-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O8S2/c1-3-27-16(22)12-11(9-7-8(20(25)26)5-6-10(9)21)13-15(19-18(24)30-13)29-14(12)17(23)28-4-2/h5-7,11-12,14,21H,3-4H2,1-2H3,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBMHTQZNUGEQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(C2=C(NC(=O)S2)SC1C(=O)OCC)C3=C(C=CC(=C3)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Diethyl 7-(2-hydroxy-5-nitrophenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a thiopyrano-thiazole framework and multiple functional groups, suggests various biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

The molecular formula of this compound is C18H18N2O8S2C_{18}H_{18}N_{2}O_{8}S^{2}, with a molecular weight of 454.47 g/mol. The compound typically exhibits a purity of around 95% in research applications.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

Anticancer Properties

Compounds in this class have been investigated for their anticancer potential. For example, related thiazole derivatives have demonstrated cytotoxic effects against cancer cell lines such as HT-29 and TK-10 . The presence of the nitrophenyl moiety often enhances the anticancer activity by interfering with cellular processes.

Enzyme Inhibition

The compound's structural characteristics suggest potential as an enzyme inhibitor. Similar compounds have been studied for their ability to inhibit enzymes involved in cancer progression and other diseases. The inhibition of dihydroorotate dehydrogenase (DHODH) has been noted in related compounds, which could open avenues for further exploration in this area .

Case Studies and Research Findings

Several studies have explored compounds structurally related to this compound:

  • Antibacterial Activity : A study evaluating thiazole derivatives found that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 50 μg/mL against Mycobacterium smegmatis. This suggests that similar derivatives may possess comparable antibacterial properties .
  • Cytotoxicity Testing : Research on related nitrophenyl compounds showed promising results in inhibiting cancer cell proliferation. For instance, compounds with similar functional groups were tested against various cancer cell lines and demonstrated significant cytotoxic effects at concentrations ranging from 10 to 100 μg/mL .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of thiazole derivatives indicated that electron-withdrawing groups like nitro enhance biological activity by increasing lipophilicity and improving cellular uptake .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiopyrano[2,3-d]thiazoles, including derivatives like diethyl 7-(2-hydroxy-5-nitrophenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylate. Research has shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance:

  • A study investigated a series of thiopyrano[2,3-d]thiazoles and found that certain derivatives exhibited significant cytotoxic effects against cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells .

Antiparasitic Activity

In addition to anticancer properties, this compound has been explored for its potential antiparasitic effects. Thiopyrano[2,3-d]thiazoles have shown promising results against parasites such as Trypanosoma and Leishmania species:

  • Research demonstrated that compounds with similar structures to diethyl 7-(2-hydroxy-5-nitrophenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole exhibited significant activity against these parasites. The proposed mechanism includes disruption of metabolic pathways essential for parasite survival .

The ongoing research into this compound suggests several avenues for future exploration:

Structure-Activity Relationship Studies

Investigating the relationship between the chemical structure of thiopyrano[2,3-d]thiazoles and their biological activities could lead to the design of more potent derivatives.

Clinical Trials

Further studies are necessary to evaluate the safety and efficacy of this compound in clinical settings for both anticancer and antiparasitic therapies.

Comparison with Similar Compounds

Research Implications

  • Synthetic Feasibility : Lower yields (51–61% in imidazo[1,2-a]pyridine analogs ) suggest challenges in optimizing the synthesis of complex dicarboxylates.

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